Azido-PEG1-acid

Catalog No.
S520209
CAS No.
1393330-34-1
M.F
C5H9N3O3
M. Wt
159.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG1-acid

CAS Number

1393330-34-1

Product Name

Azido-PEG1-acid

IUPAC Name

3-(2-azidoethoxy)propanoic acid

Molecular Formula

C5H9N3O3

Molecular Weight

159.15

InChI

InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10)

InChI Key

JKOVLUVEHHGAEW-UHFFFAOYSA-N

SMILES

C(COCCN=[N+]=[N-])C(=O)O

solubility

Soluble in DMSO

Synonyms

Azido-PEG1-acid

The exact mass of the compound Azido-PEG1-acid is 159.0644 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties

  • Azido-PEG1-acid is a heterobifunctional molecule, meaning it contains two functional groups that can react with different types of molecules.
  • One end possesses an azide (N3) group, while the other end has a carboxylic acid (COOH) group linked by a short polyethylene glycol (PEG) spacer.
  • The PEG spacer enhances water solubility and adds flexibility to the molecule [].

Bioconjugation Applications

  • The azide group on Azido-PEG1-acid can undergo a type of reaction known as click chemistry. Click chemistry allows researchers to efficiently and selectively link Azido-PEG1-acid to molecules containing alkyne or strained cycloalkyne groups [, ].
  • The carboxylic acid group can react with primary amine groups on biomolecules to form amide bonds. This reaction typically requires the presence of an activator molecule [].

Research Uses

Due to its versatile linking properties, Azido-PEG1-acid finds applications in various scientific research areas, including:

  • Antibody-Drug Conjugates (ADCs): Azido-PEG1-acid can be used to attach cytotoxic drugs to antibodies. The linker allows the drug to remain inactive until it reaches the target cells bound by the antibody [].
  • Biomolecule Labeling: Researchers can use Azido-PEG1-acid to label biomolecules like proteins or peptides with probes or imaging agents for further study [].
  • Nanoparticle Modification: Azido-PEG1-acid can be used to modify the surface of nanoparticles, enabling researchers to attach targeting moieties or other functional groups [].

Azido-PEG1-acid, with the chemical formula C5_5H9_9N3_3O3_3 and CAS number 1393330-34-1, is a specialized compound utilized in various chemical and biological applications. This compound features a terminal azide group and a carboxylic acid functional group, making it a versatile reagent in Click Chemistry. The azide group allows for selective reactions with alkynes, while the carboxylic acid enables further functionalization through amide bond formation or esterification .

  • Wearing gloves and protective eyewear.
  • Working in a fume hood.
  • Following proper disposal procedures.
Involving Azido-PEG1-acid include:

  • Click Chemistry: The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), or dibenzocyclooctyne (DBCO) to form stable triazole linkages. This reaction is highly selective and efficient, making it suitable for bioconjugation and material science applications .
  • Amide Bond Formation: The terminal carboxylic acid can react with amines to form stable amide bonds, facilitating the attachment of various biomolecules or polymers .

Azido-PEG1-acid exhibits significant potential in biological applications, particularly in:

  • Bioconjugation: The ability to selectively label proteins or other biomolecules through Click Chemistry enhances its utility in studying protein interactions and dynamics.
  • Drug Delivery Systems: Its functional groups allow for the attachment of therapeutic agents, enabling targeted delivery mechanisms in pharmaceutical research .

The synthesis of Azido-PEG1-acid typically involves several key steps:

  • Starting Material Preparation: The synthesis often begins with polyethylene glycol (PEG) derivatives.
  • Functionalization: The introduction of the azide group can be achieved through nucleophilic substitution reactions using sodium azide, while the carboxylic acid is introduced via oxidation of alcohol or direct carboxylation methods.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels for research applications .

Azido-PEG1-acid finds application across various fields:

  • Chemical Biology: Used for labeling proteins and studying biological interactions.
  • Nanotechnology: Serves as a linker in the development of nanoparticles for drug delivery systems.
  • Material Science: Employed in creating functionalized surfaces and coatings that require specific binding capabilities .

Studies have demonstrated that Azido-PEG1-acid can effectively interact with various biomolecules through its azide and carboxylic acid groups. These interactions are critical for developing new therapeutic strategies and understanding molecular mechanisms in biological systems. Its ability to form stable linkages allows researchers to explore complex biochemical pathways and develop novel compounds for targeted therapies .

Several compounds share structural similarities with Azido-PEG1-acid, each offering unique properties:

Compound NameFunctional GroupsUnique Features
Azido-PEG1-amineAzide, AmineDual functionality allows for diverse reactions
Azido-PEG2-acidAzide, Carboxylic AcidLonger PEG chain enhances solubility
Methoxy-PEG1-acidMethoxy, Carboxylic AcidProvides different reactivity profiles
NHS ester PEGNHS EsterFacilitates amine coupling without additional activation
Thiol-PEGThiolAllows for thiol-based conjugation strategies

Azido-PEG1-acid stands out due to its specific combination of an azide group and a terminal carboxylic acid, making it particularly effective in Click Chemistry applications while also allowing traditional coupling reactions . This dual functionality is crucial for researchers aiming to create complex biomolecular constructs efficiently.

Azido-PEG1-acid is a polyethylene glycol derivative with a molecular formula of C5H9N3O3 [1]. The compound features a linear carbon backbone with three distinct functional groups: an azide group (N3), an ether linkage (oxygen bridge), and a carboxylic acid terminus [4]. The molecular structure consists of a 2-azidoethoxy moiety connected to a propanoic acid group, creating a bifunctional molecule with unique chemical properties [1] [7].

The structural arrangement of Azido-PEG1-acid includes a carboxylic acid group at one end, which provides acidic properties and reactivity for conjugation chemistry, while the azide group at the opposite end enables click chemistry applications [7] [12]. The central polyethylene glycol (PEG) segment, though short with only one ethylene glycol unit, contributes to the compound's hydrophilicity and serves as a spacer between the reactive functional groups [4] [12].

The molecular weight of Azido-PEG1-acid is 159.14 g/mol, making it a relatively small molecule compared to higher molecular weight PEG derivatives [1] [25]. The compound's structure can be represented by the SMILES notation: OC(=O)CCOCCN=[N+]=[N-], which precisely defines its atomic connectivity and bond arrangement [25] [26].

IUPAC Nomenclature: 3-(2-azidoethoxy)propanoic acid

The International Union of Pure and Applied Chemistry (IUPAC) name for Azido-PEG1-acid is 3-(2-azidoethoxy)propanoic acid [1] [8]. This systematic name accurately describes the molecular structure by identifying the main functional groups and their positions within the molecule [8].

The nomenclature can be broken down as follows:

  • "3-" indicates the position of the ether oxygen on the propanoic acid chain [8] [9]
  • "(2-azidoethoxy)" denotes the 2-carbon chain with an azide group attached to the ether oxygen [1] [8]
  • "propanoic acid" identifies the 3-carbon carboxylic acid backbone of the molecule [8] [9]

The compound is also known by several synonyms in scientific literature and commercial catalogs, including Azido-PEG1-acid, Azido-PEG1-C2-acid, and N3-PEG1-CH2CH2COOH [1] [7]. However, the IUPAC name provides the most precise and standardized description of the molecular structure, allowing for unambiguous identification in scientific communications [8] [9].

Physical Properties and Characterization

Azido-PEG1-acid exhibits distinctive physical properties that reflect its molecular structure and functional groups [1] [4]. At standard conditions, the compound appears as a colorless to pale yellow oil with no distinct odor [4] [12]. The physical state of the compound is influenced by its relatively low molecular weight and the presence of both polar and non-polar moieties [1] [25].

Physical PropertyValue
Molecular Weight159.14 g/mol
Physical StateColorless to pale yellow oil
Exact Mass159.06439116 Da
Topological Polar Surface Area60.9 Ų
XLogP3-AA0.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count6

The compound has a calculated partition coefficient (XLogP3-AA) of 0.5, indicating a slight preference for organic phases over aqueous environments, though it maintains good water solubility due to its PEG component [1] [4]. The topological polar surface area of 60.9 Ų reflects the molecule's capacity for hydrogen bonding and other polar interactions [1] [25].

Azido-PEG1-acid contains one hydrogen bond donor (the carboxylic acid group) and five hydrogen bond acceptors (the carboxyl oxygen atoms, ether oxygen, and azide nitrogens), which contribute to its intermolecular interaction capabilities [1] [4]. The six rotatable bonds provide conformational flexibility, allowing the molecule to adapt its shape in different chemical environments [1] [25].

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information about the structural features and purity of Azido-PEG1-acid [13] [14]. The compound exhibits characteristic spectral patterns across various analytical techniques that can be used for identification and quality assessment [14] [27].

Infrared (IR) Spectroscopy

The infrared spectrum of Azido-PEG1-acid displays several distinctive absorption bands corresponding to its functional groups [14] [27]:

  • The azide group produces a strong, characteristic absorption band at approximately 2100 cm⁻¹, attributed to the asymmetric stretching vibration of the N3 moiety [14] [28]
  • The carboxylic acid group shows a strong C=O stretching band at 1700-1730 cm⁻¹ [27] [28]
  • The ether linkage (C-O-C) exhibits stretching vibrations in the 1050-1150 cm⁻¹ region [27] [28]
  • O-H stretching from the carboxylic acid group appears as a broad band in the 3000-3500 cm⁻¹ region [14] [27]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Azido-PEG1-acid [13] [19]:

¹H NMR (Proton NMR)

The proton NMR spectrum typically shows the following characteristic signals [13] [19]:

  • Methylene protons adjacent to the carboxylic acid group (CH₂COOH) appear at approximately δ 2.6 ppm
  • Methylene protons in the PEG chain (OCH₂CH₂) resonate at δ 3.4-3.8 ppm
  • Methylene protons adjacent to the azide group (N₃CH₂) show signals at δ 3.7-4.0 ppm
  • The carboxylic acid proton (COOH) appears as a broad singlet at δ 10-12 ppm, though this signal may be absent depending on solvent and pH conditions

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum exhibits the following characteristic signals [13] [19]:

  • The methylene carbon adjacent to the carboxylic acid group (CH₂COOH) appears at approximately δ 35 ppm
  • The methylene carbons in the ether linkage (OCH₂) resonate at δ 68-72 ppm
  • The methylene carbon adjacent to the azide group (N₃CH₂) shows a signal at approximately δ 50 ppm
  • The carboxylic acid carbon (COOH) appears at approximately δ 175 ppm

Mass Spectrometry

Mass spectrometric analysis of Azido-PEG1-acid typically shows a molecular ion peak at m/z 159.06, corresponding to its exact mass [1] [25]. Fragmentation patterns often include the loss of nitrogen from the azide group and cleavage at the ether linkage, producing characteristic fragment ions that can be used for structural confirmation [1] [13].

Solubility Profile and Hydrophilicity

The solubility profile of Azido-PEG1-acid is influenced by its unique molecular structure, which combines hydrophilic and lipophilic elements [4] [6]. The presence of the PEG moiety, even with just one ethylene glycol unit, significantly enhances the compound's water solubility compared to similar molecules without the PEG component [6] [12].

SolventSolubility
WaterSoluble (enhanced by PEG moiety)
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Highly soluble (>100 mg/mL)
ChloroformSlightly soluble
AcetoneModerately soluble
HexaneInsoluble

The hydrophilicity of Azido-PEG1-acid is primarily attributed to the ether oxygen and carboxylic acid group, which can form hydrogen bonds with water molecules [6] [30]. The azide group, while relatively polar, contributes less to the overall hydrophilicity but plays a crucial role in the compound's chemical reactivity [6] [12].

Research findings indicate that the PEG component in Azido-PEG1-acid increases aqueous solubility through several mechanisms [6] [30]:

  • Formation of hydrogen bonds between water molecules and the ether oxygen
  • Disruption of water structure around the molecule, reducing the hydrophobic effect
  • Steric hindrance that prevents close packing of molecules, enhancing solvation

The compound's moderate partition coefficient (LogP value of approximately 0.5) reflects its balanced hydrophilic-lipophilic character, making it soluble in both aqueous and organic media [1] [4]. This amphiphilic nature is advantageous for applications requiring compatibility with diverse chemical environments [4] [12].

Azido-PEG1-acid represents a versatile heterobifunctional polyethylene glycol derivative that serves as a crucial building block in bioconjugation chemistry and proteolysis targeting chimera development [1] [2]. The compound features dual reactive functionalities: an azide group (-N₃) capable of participating in click chemistry reactions and a carboxylic acid group (-COOH) suitable for amide bond formation with primary amines [3] [4].

Two primary synthetic pathways have been established for azido-PEG1-acid preparation. The first route involves tosylation of a hydroxyl-terminated PEG precursor followed by azide substitution and subsequent carboxylation using succinic anhydride [5] [6]. The second approach utilizes direct azidation of a halogenated PEG intermediate combined with carboxylic acid installation through ester hydrolysis or oxidation reactions [2] [4] [5].

Laboratory-Scale Synthesis Protocols

Method A: Tosylation-Azidation-Carboxylation Sequence

The initial step involves preparation of the tosylated intermediate by treating diethylene glycol monomethyl ether with tosyl chloride in the presence of triethylamine as base [5]. The reaction proceeds under anhydrous conditions in dichloromethane at ambient temperature for 6-12 hours, yielding the corresponding tosylate with 85-90% efficiency [5].

Subsequent azide introduction occurs through nucleophilic displacement using sodium azide in dimethylformamide at elevated temperature (80-100°C) for 8-16 hours [5] [6]. This step achieves 80-95% conversion of the tosylate to the corresponding azide derivative while maintaining the integrity of the polyethylene glycol chain [5].

The final carboxylation step employs succinic anhydride in the presence of a suitable base such as triethylamine or pyridine [5]. The reaction typically requires 4-8 hours at room temperature in an aprotic solvent system, producing azido-PEG1-acid with overall yields ranging from 60-75% across the three-step sequence [5].

Method B: Direct Functionalization Approach

Carboxylic acid installation follows through either oxidation of a terminal alcohol using chromium-based oxidants or through alkylation with haloacetic acid derivatives [2] [4]. This approach typically provides overall yields of 65-80% with reduced synthetic complexity compared to the tosylation route [2] [4].

Starting Materials and Reagents

The synthesis of azido-PEG1-acid requires several key starting materials and reagents, as detailed in the comprehensive analysis of synthetic protocols [1] [2] [3] [4] [5]. Diethylene glycol monomethyl ether serves as the primary PEG backbone precursor, providing the characteristic flexibility and hydrophilicity of the final product [5] [6].

Sodium azide functions as the nucleophilic azide source, requiring careful handling due to its potentially explosive nature when dry [5] [6]. Tosyl chloride acts as an effective hydroxyl activating agent, facilitating subsequent nucleophilic substitution reactions [5]. Triethylamine or other tertiary amines serve dual purposes as bases for neutralizing acid byproducts and as nucleophilic catalysts [5] [7].

Coupling reagents including N,N-dicyclohexylcarbodiimide, ethyl-3-(3-dimethylaminopropyl)carbodiimide, and N-hydroxysuccinimide enable efficient amide bond formation under mild conditions [7] [8] [9]. These reagents provide versatility in reaction conditions, with EDC offering water compatibility while DCC requires anhydrous organic solvents [7] [8] [9] [10].

Solvent selection proves critical for optimal reaction outcomes. Dimethylformamide and dimethyl sulfoxide provide excellent solvating power for ionic intermediates and polar reactants [2] [3] [5]. Dichloromethane serves as an effective medium for tosylation reactions and organic extractions [5] [7]. Acetonitrile offers good compatibility with both organic and aqueous systems for purification procedures [5] [11].

Purification Techniques

Purification of azido-PEG1-acid requires specialized techniques due to the compound's unique combination of hydrophilic and reactive functional groups [5] [11] [12]. Column chromatography using silica gel stationary phases provides effective separation of product from unreacted starting materials and byproducts [5] [11]. Typical mobile phase systems employ ethyl acetate-methanol gradients with increasing polarity to elute the desired product [5].

High-performance liquid chromatography offers superior resolution for analytical verification and preparative purification [11]. Reversed-phase C18 columns with water-acetonitrile gradients containing 0.1% trifluoroacetic acid provide excellent retention and peak shape for azido-PEG1-acid [11]. Detection relies primarily on refractive index or evaporative light scattering since PEG derivatives lack significant UV chromophores [11].

Ion exchange chromatography proves particularly valuable for separating azido-PEG1-acid from charged impurities [5]. Anion exchange resins effectively retain the carboxylate form of the product while allowing neutral impurities to pass through [5]. Gradient elution using ammonium acetate solutions enables controlled product release and concentration [5].

Recrystallization from ethyl acetate-hexane mixtures provides an additional purification option, though yields may be compromised due to the compound's liquid state at room temperature [2] [4]. Liquid-liquid extraction using pH-controlled aqueous-organic systems offers a rapid preliminary purification method [5] [11].

Size exclusion chromatography using Sephadex G-25 or similar media enables separation based on molecular weight differences [11]. This technique proves especially useful for removing low molecular weight salts and unreacted small molecule reagents [11].

Analytical Verification Methods

Comprehensive characterization of azido-PEG1-acid requires multiple complementary analytical techniques to confirm structural integrity and purity [2] [3] [4] [12] [13]. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [12] [13]. The azide-bearing methylene protons typically appear at δ 3.3 ppm, while the PEG backbone protons resonate in the δ 3.5-3.8 ppm region [12] [13]. The carboxylic acid methylene protons appear at δ 2.4 ppm, providing clear evidence of successful functionalization [12] [13].

Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural verification through characteristic carbonyl carbon signals at δ 184.0 ppm and PEG carbon resonances in the δ 70-72 ppm range [13]. The azide-bearing carbon typically appears at δ 50.5 ppm, confirming successful azide installation [13].

Infrared spectroscopy provides unambiguous identification of the azide functional group through its characteristic asymmetric stretch at 2112 cm⁻¹ [14] [15] [13]. The carboxylic acid carbonyl stretch appears at 1654 cm⁻¹, while the broad PEG C-O stretch manifests around 1102 cm⁻¹ [13]. These spectroscopic signatures serve as fingerprints for compound identification [14] [15] [13].

Mass spectrometry, particularly electrospray ionization and matrix-assisted laser desorption ionization time-of-flight techniques, confirms molecular weight and composition [2] [3] [4] [12]. Typical ionization patterns show [M+H]⁺ ions at m/z 159 and [M+Na]⁺ adducts at m/z 181 [2] [3] [4]. High-resolution mass spectrometry provides exact mass determination at m/z 159.06439, confirming elemental composition [4].

High-performance liquid chromatography coupled with mass spectrometry enables quantitative purity assessment and identification of potential impurities [11]. Multiple reaction monitoring techniques provide sensitive detection limits suitable for trace impurity analysis [11]. UV-Vis spectroscopy monitors click chemistry reactions through characteristic absorption changes, particularly useful for verifying functional group reactivity [17].

Scalability Considerations

Process safety represents a primary concern during scale-up operations, particularly regarding sodium azide handling and storage [5] [6]. Implementation of continuous flow reactors can minimize azide inventory while maintaining reaction efficiency [6] [18]. Alternative azide sources such as trimethylsilyl azide may offer improved safety profiles for large-scale operations [6].

Solvent recovery and recycling systems become economically essential at production scales [18] [19]. Dimethylformamide and dimethyl sulfoxide recovery through distillation enables significant cost reduction while minimizing environmental impact [18] [19]. Aqueous waste treatment systems must accommodate azide-containing streams through appropriate oxidative degradation protocols [6] [18].

Quality control measures require adaptation to production volumes while maintaining analytical rigor [11] [19]. In-line spectroscopic monitoring using infrared or Raman techniques can provide real-time reaction progress assessment [11] [19]. Statistical process control methodologies ensure consistent product quality across production batches [19].

Equipment considerations include specialized materials resistant to azide corrosion and appropriate containment for energetic materials [6] [18]. Temperature control systems must accommodate exothermic reactions while preventing thermal decomposition of azide intermediates [6] [18].

The economic viability of large-scale azido-PEG1-acid production depends critically on market demand from the pharmaceutical and biotechnology sectors [18] [19]. Current applications in antibody-drug conjugate development and proteolysis targeting chimera synthesis suggest growing commercial potential [1] [2] [20] [21]. Strategic partnerships with end-users can provide market stability while enabling process optimization [18] [19].

Regulatory compliance requirements for pharmaceutical intermediates necessitate comprehensive documentation of synthetic procedures, analytical methods, and quality control protocols [19]. Good Manufacturing Practice guidelines mandate validated analytical methods and established specifications for identity, purity, and potency [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Exact Mass

159.0644

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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